molecular formula C14H16N2O4S B6242189 4-(3-methylquinoline-8-sulfonamido)butanoic acid CAS No. 1099099-54-3

4-(3-methylquinoline-8-sulfonamido)butanoic acid

Cat. No. B6242189
CAS RN: 1099099-54-3
M. Wt: 308.4
InChI Key:
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Description

4-(3-methylquinoline-8-sulfonamido)butanoic acid, also known as 4-MQB, is a sulfonamide-containing compound that has been studied for its potential applications in a variety of scientific research fields. 4-MQB has been shown to have a wide range of biochemical and physiological effects in a variety of organisms.

Scientific Research Applications

4-(3-methylquinoline-8-sulfonamido)butanoic acid has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate for the study of enzymes involved in the metabolism of quinoline-sulfonamides, as a model compound for the study of the reactivity of quinoline-sulfonamides, and as a tool for the study of the effects of quinoline-sulfonamides on the physiology and biochemistry of organisms.

Mechanism of Action

The mechanism of action of 4-(3-methylquinoline-8-sulfonamido)butanoic acid is not fully understood. It is believed to interact with a variety of proteins, including enzymes involved in the metabolism of quinoline-sulfonamides and proteins involved in the regulation of cellular processes. 4-(3-methylquinoline-8-sulfonamido)butanoic acid may also interact with other molecules, such as DNA, to modulate their activity.
Biochemical and Physiological Effects
4-(3-methylquinoline-8-sulfonamido)butanoic acid has been shown to have a wide range of biochemical and physiological effects in a variety of organisms. In mice, 4-(3-methylquinoline-8-sulfonamido)butanoic acid has been shown to increase the activity of enzymes involved in the metabolism of quinoline-sulfonamides, as well as to increase the levels of certain hormones. In humans, 4-(3-methylquinoline-8-sulfonamido)butanoic acid has been shown to increase the activity of certain enzymes involved in the metabolism of quinoline-sulfonamides and to increase the levels of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

The use of 4-(3-methylquinoline-8-sulfonamido)butanoic acid in laboratory experiments offers several advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored for extended periods of time. However, 4-(3-methylquinoline-8-sulfonamido)butanoic acid is also limited in its use in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent for use in experiments. Additionally, it is not very stable in the presence of light or heat.

Future Directions

The potential applications of 4-(3-methylquinoline-8-sulfonamido)butanoic acid in scientific research are far-reaching. Future studies may focus on the effects of 4-(3-methylquinoline-8-sulfonamido)butanoic acid on the metabolism of other quinoline-sulfonamides, as well as its effects on other cellular processes. Additionally, further research may be conducted to determine the mechanism of action of 4-(3-methylquinoline-8-sulfonamido)butanoic acid and its effects on the physiology and biochemistry of organisms.

Synthesis Methods

4-(3-methylquinoline-8-sulfonamido)butanoic acid can be synthesized using a variety of methods. The most common method involves the reaction of 3-methylquinoline-8-sulfonamide (3MQS) and butanoic acid in the presence of an acid catalyst. The reaction of 3MQS and butanoic acid yields a mixture of 4-(3-methylquinoline-8-sulfonamido)butanoic acid and its isomer, 3-MQB. The two compounds can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-methylquinoline-8-sulfonamido)butanoic acid involves the reaction of 3-methylquinoline-8-sulfonyl chloride with butanoic acid in the presence of a base to form the desired product.", "Starting Materials": [ "3-methylquinoline-8-sulfonyl chloride", "Butanoic acid", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 3-methylquinoline-8-sulfonyl chloride to a solution of butanoic acid in a suitable solvent (e.g. dichloromethane).", "Add a base (e.g. triethylamine) to the reaction mixture to catalyze the reaction.", "Stir the reaction mixture at room temperature for several hours.", "Extract the product with a suitable solvent (e.g. ethyl acetate).", "Purify the product by recrystallization or column chromatography." ] }

CAS RN

1099099-54-3

Product Name

4-(3-methylquinoline-8-sulfonamido)butanoic acid

Molecular Formula

C14H16N2O4S

Molecular Weight

308.4

Purity

95

Origin of Product

United States

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